Cas no 84376-20-5 (3,5-Difluoro-2-hydroxybenzoic acid)

3,5-Difluoro-2-hydroxybenzoic acid structure
84376-20-5 structure
3,5-Difluoro-2-hydroxybenzoic acid
84376-20-5
C7H4F2O3
174.101669311523
MFCD06203609
868029
10888405

3,5-Difluoro-2-hydroxybenzoic acid Properties

Names and Identifiers

    • 3,5-Difluoro-2-hydroxybenzoic acid
    • 3,5-Difluorosalicylic acid
    • 3,5-difluoro-2-hydroxy-benzoic Acid
    • 3,5-difluoro-salicylic acid
    • PC1142
    • 3,5-Difluoro-2-hydroxybenzoic acid (ACI)
    • DTXSID00447178
    • SCHEMBL2791251
    • AKOS005257469
    • Z367679402
    • STL555653
    • 3,5-Difluoro-2-hydroxybenzoicacid
    • DB-031591
    • 84376-20-5
    • Benzoic acid, 3,5-difluoro-2-hydroxy-
    • BBL101856
    • PS-8635
    • CS-W017534
    • EN300-725113
    • GZPCNALAXFNOBT-UHFFFAOYSA-N
    • MFCD06203609
    • +Expand
    • MFCD06203609
    • GZPCNALAXFNOBT-UHFFFAOYSA-N
    • 1S/C7H4F2O3/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2,10H,(H,11,12)
    • O=C(C1C(O)=C(F)C=C(F)C=1)O

Computed Properties

  • 174.01300
  • 2
  • 3
  • 1
  • 174.01285031g/mol
  • 12
  • 186
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 1.8
  • 57.5Ų

Experimental Properties

  • 1.36860
  • 57.53000
  • 1.557
  • 276.6±40.0 ºC (760 Torr),
  • 188-189 ºC (toluene )
  • 121.1±27.3 ºC,
  • Very slightly soluble (0.31 g/l) (25 º C),
  • 1.600±0.06 g/cm3 (20 ºC 760 Torr),

3,5-Difluoro-2-hydroxybenzoic acid Security Information

3,5-Difluoro-2-hydroxybenzoic acid Customs Data

  • 2918290000
  • China Customs Code:

    2918290000

    Overview:

    2918290000 Other carboxylic acids and anhydrides containing phenolic groups but not other oxy groups\Acyl halide\Peroxides and peroxyacids and their derivatives.Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods).VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food

    Summary:

    HS: 2918290000 other carboxylic acids with phenol function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) VAT:17.0% MFN tariff:6.5% General tariff:30.0%

3,5-Difluoro-2-hydroxybenzoic acid Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P004XN2-1g
3,5-Difluoro-2-hydroxybenzoic acid
84376-20-5
1g
$122.00 2024-04-21
A2B Chem LLC
AC29422-1g
3,5-Difluoro-2-hydroxybenzoic acid
84376-20-5
1g
$127.00 2024-04-19
Aaron
AR004XVE-5g
3,5-Difluoro-2-hydroxybenzoic acid
84376-20-5
5g
$419.00
abcr
AB170611-1g
3,5-Difluoro-2-hydroxybenzoic acid, 98%; .
84376-20-5 98%
1g
€119.80
Alichem
A014002256-250mg
3,5-Difluoro-2-hydroxybenzoic acid
84376-20-5 97%
250mg
$489.60 2023-08-31
Apollo Scientific
PC1142-1g
3,5-Difluoro-2-hydroxybenzoic acid
84376-20-5
1g
£60.00 2024-07-28
Chemenu
CM157557-5g
3,5-Difluoro-2-hydroxybenzoic acid
84376-20-5 95+%
5g
$297
Crysdot LLC
CD12026171-5g
3,5-Difluoro-2-hydroxybenzoic acid
84376-20-5 98%
5g
$314 2024-07-24
Enamine
EN300-725113-0.05g
3,5-difluoro-2-hydroxybenzoic acid
84376-20-5 95%
0.05g
$19.0 2023-07-10
eNovation Chemicals LLC
D751561-250mg
3,5-Difluoro-2-hydroxybenzoic acid
84376-20-5 98%
250mg
$215 2022-09-07

3,5-Difluoro-2-hydroxybenzoic acid Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Dimethyl sulfoxide ;  3 h, 130 °C
1.2 Reagents: Water ;  pH 1, cooled
Reference
Novel fluorinated pyrrolomycins as potent anti-staphylococcal biofilm agents: Design, synthesis, pharmacokinetics and antibacterial activities
Yang, Zunhua; et al, European Journal of Medicinal Chemistry, 2016, 124, 129-137

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: Methanol ;  20 h, 25 °C
Reference
The regioexhaustive functionalization of difluorophenols and trifluorophenols through organometallic intermediates
Marzi, Elena; et al, Synthesis, 2004, (10), 1609-1618

Synthetic Circuit 3

Reaction Conditions
1.1 Solvents: 1,4-Dioxane
Reference
An improved method for the preparation of 3,5-difluorosalicylaldehyde and 3,5-difluorosalicylic acid
Weidner-Wells, Michele A.; et al, Synthetic Communications, 1996, 26(14), 2775-2781

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water ;  rt
1.2 Reagents: Sodium hydroxide ,  Iodine ,  Potassium iodide Solvents: Water ;  1 h, 0 °C; 1 h, 0 °C
1.3 Reagents: Sodium bisulfite ,  Sulfuric acid Solvents: Water ;  pH 9; pH 1.5, < rt
Reference
Salicylate activity. 3. Structure relationship to systemic acquired resistance
Silverman, F. Paul; et al, Journal of Agricultural and Food Chemistry, 2005, 53(25), 9775-9780

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Cesium acetate Catalysts: Palladium diacetate ,  1,6-Dihydro-α,α-dimethyl-6-oxo-2-pyridineacetic acid Solvents: Dimethylacetamide ;  10 min, 60 °C
1.2 Reagents: Hydrogen peroxide Solvents: Water ;  24 h, 60 °C
1.3 Reagents: Sodium sulfite Solvents: Water
1.4 Reagents: Formic acid Solvents: Methanol ;  acidified
Reference
Ligand-Enabled C-H Hydroxylation with Aqueous H2O2 at Room Temperature
Li, Zhen ; et al, Journal of the American Chemical Society, 2022, 144(39), 18109-18116

Synthetic Circuit 6

Reaction Conditions
1.1 Catalysts: Hydrofluoric acid
Reference
Direct fluorination of aryl oxygen compounds
Misaki, Susumu, Journal of Fluorine Chemistry, 1982, 21(2), 191-9

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Dichloromethane ,  Hexane ;  6 h, -75 °C
1.2 Solvents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
2.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: Methanol ;  20 h, 25 °C
Reference
The regioexhaustive functionalization of difluorophenols and trifluorophenols through organometallic intermediates
Marzi, Elena; et al, Synthesis, 2004, (10), 1609-1618

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: sec-Butyllithium Solvents: Tetrahydrofuran ,  Cyclohexane ;  rt → -75 °C; 2 h, -75 °C
1.2 Reagents: CFC 113 Solvents: Water ;  1 h, -75 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
2.1 Reagents: Butyllithium Solvents: Dichloromethane ,  Hexane ;  6 h, -75 °C
2.2 Solvents: Water
2.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
3.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: Methanol ;  20 h, 25 °C
Reference
The regioexhaustive functionalization of difluorophenols and trifluorophenols through organometallic intermediates
Marzi, Elena; et al, Synthesis, 2004, (10), 1609-1618

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  0 °C; 2 h, 25 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  25 °C
2.1 Reagents: sec-Butyllithium Solvents: Tetrahydrofuran ,  Cyclohexane ;  rt → -75 °C; 2 h, -75 °C
2.2 Reagents: CFC 113 Solvents: Water ;  1 h, -75 °C
2.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
3.1 Reagents: Butyllithium Solvents: Dichloromethane ,  Hexane ;  6 h, -75 °C
3.2 Solvents: Water
3.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
4.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: Methanol ;  20 h, 25 °C
Reference
The regioexhaustive functionalization of difluorophenols and trifluorophenols through organometallic intermediates
Marzi, Elena; et al, Synthesis, 2004, (10), 1609-1618

3,5-Difluoro-2-hydroxybenzoic acid Raw materials

3,5-Difluoro-2-hydroxybenzoic acid Preparation Products

3,5-Difluoro-2-hydroxybenzoic acid Related Literature

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